molecular formula C11H12N2O B13460211 2-Methoxy-4-methylquinolin-6-amine

2-Methoxy-4-methylquinolin-6-amine

Cat. No.: B13460211
M. Wt: 188.23 g/mol
InChI Key: FYLSJCHEIFEMRB-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative characterized by a methoxy group at position 2, a methyl group at position 4, and an amine group at position 6 of the quinoline core. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-methoxy-4-methylquinolin-6-amine

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3

InChI Key

FYLSJCHEIFEMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-methoxyaniline with acrolein, followed by cyclization and methylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-Methoxy-4-methylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylquinolin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-methylquinolin-6-amine with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Notes
This compound C₁₁H₁₂N₂O 188.23 2-OCH₃, 4-CH₃, 6-NH₂ Not explicitly given Research intermediate; potential pharmacological scaffold
6-Fluoro-2-methylquinolin-4-amine C₁₀H₉FN₂ 176.19 2-CH₃, 4-NH₂, 6-F Not provided Fluorinated analog; enhanced bioavailability in drug design
6-Ethyl-2-methylquinolin-4-amine C₁₂H₁₄N₂ 186.25 2-CH₃, 4-NH₂, 6-C₂H₅ 948293-17-2 Ethyl group improves lipophilicity; used in dye synthesis
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine C₁₈H₁₇BrN₂O 357.24 2-CH₃, 4-NH-C₆H₄Br, 6-OCH₂CH₃ Not provided Bulky aryl substituent; explored in antitumor studies
6-Methoxy-N-(4-methoxybenzyl)-2-methylquinolin-4-amine C₁₉H₂₀N₂O₂ 308.38 2-CH₃, 4-NH-benzyl-OCH₃, 6-OCH₃ 849124-61-4 Dual methoxy groups enhance solubility; anticancer research
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine C₁₈H₁₆ClN₂ 307.79 2-NH-C₆H₄CH₃, 4-Cl, 6-CH₃ Not provided Chlorine substitution increases reactivity; crystallography studies

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: Methoxy vs. Halogenation: Fluorine (6-Fluoro-2-methylquinolin-4-amine) and chlorine (4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine) substituents enhance metabolic stability and binding affinity in therapeutic agents .

Pharmacological Potential: Nitroquinoline derivatives (e.g., 3-Nitroquinol) with methoxy and nitro groups exhibit antimicrobial activity, suggesting that this compound could be modified similarly for targeted bioactivity . Aryl-substituted quinolines (e.g., N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine) demonstrate antitumor properties, highlighting the role of bulky substituents in receptor interactions .

Synthetic Utility: this compound serves as a precursor for catalysts and complex ligands, as seen in resin-bound primary amine catalysts . Ethyl and benzyl derivatives (e.g., 6-Methoxy-N-(4-methoxybenzyl)-2-methylquinolin-4-amine) are synthesized via nucleophilic substitution or reductive amination, emphasizing the versatility of quinoline scaffolds .

Biological Activity

2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Characteristics:

PropertyValue
CAS No.2758004-19-0
Molecular FormulaC11H12N2O
Molecular Weight188.2 g/mol
Purity≥95%

This compound contains a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position of the quinoline ring. This unique substitution pattern contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These results suggest that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with bactericidal action attributed to inhibition of protein synthesis and nucleic acid production .

Antimalarial Activity

In vitro studies have demonstrated that this compound possesses antimalarial activity against Plasmodium falciparum. The compound's efficacy is measured through IC50 values, indicating the concentration required to inhibit 50% of the parasite's growth.

Antimalarial Efficacy Data:

CompoundIC50 (ng/mL)Strain
This compoundTBDCQS (D6)
Standard Drug (Chloroquine)15CQS (D6)

The compound's potential was further validated in vivo, where it showed curative activity against Plasmodium berghei in murine models .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound appears to induce apoptosis in cancer cells by interfering with cell division processes.

Case Study:

In a study evaluating various quinoline derivatives for anticancer activity, it was found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates compared to controls .

The mechanisms through which this compound exerts its biological effects include:

  • Antimicrobial Mechanism: Inhibition of nucleic acid and protein synthesis in microorganisms.
  • Antimalarial Mechanism: Disruption of plasmodial metabolic pathways.
  • Anticancer Mechanism: Induction of apoptosis through modulation of cell cycle regulators.

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